molecular formula C19H17Br5N2O3 B11104355 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11104355
M. Wt: 720.9 g/mol
InChI Key: FLMAOXACNHSHPL-KXEZBXAJSA-N
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Description

2-(2,4-DIBROMO-6-ISOPROPYL-3-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound characterized by multiple bromine atoms and phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIBROMO-6-ISOPROPYL-3-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the bromination of phenolic compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective bromination. The intermediate products are then subjected to further reactions, such as condensation and hydrazide formation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIBROMO-6-ISOPROPYL-3-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to remove bromine atoms or modify the hydrazide group.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2,4-DIBROMO-6-ISOPROPYL-3-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-DIBROMO-6-ISOPROPYL-3-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and phenolic groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-isopropyl-3-methylphenol: A simpler compound with similar bromine and phenolic groups.

    2,6-Dibromothymol: Another brominated phenol with antimicrobial properties.

    2,4-Dibromo-3-methyl-6-(1-methylethyl)phenol: A structural isomer with different substitution patterns.

Uniqueness

2-(2,4-DIBROMO-6-ISOPROPYL-3-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its complex structure, which combines multiple bromine atoms and phenolic groups with a hydrazide linkage. This complexity enhances its potential for diverse applications and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C19H17Br5N2O3

Molecular Weight

720.9 g/mol

IUPAC Name

2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17Br5N2O3/c1-8(2)10-4-12(20)9(3)16(23)19(10)29-7-15(27)26-25-6-11-13(21)5-14(22)18(28)17(11)24/h4-6,8,28H,7H2,1-3H3,(H,26,27)/b25-6+

InChI Key

FLMAOXACNHSHPL-KXEZBXAJSA-N

Isomeric SMILES

CC1=C(C=C(C(=C1Br)OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br)C(C)C)Br

Canonical SMILES

CC1=C(C=C(C(=C1Br)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br)C(C)C)Br

Origin of Product

United States

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